Alogabat is classified as a GABAA receptor modulator, specifically targeting the GABAA α5 subtype. This receptor subtype plays a crucial role in cognitive functions, sleep regulation, and seizure control. The chemical structure of Alogabat is defined as 6-{[5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy}-N-(oxan-4-yl)pyridazine-3-carboxamide, with a CAS number of 2488626-93-1 .
The synthesis of Alogabat involves several key steps that include the formation of its core structure through organic reactions. Although specific synthetic pathways are proprietary to pharmaceutical companies like Roche, general methods for synthesizing similar compounds typically involve:
The synthesis must be optimized for yield and purity, often requiring high-performance liquid chromatography for purification and characterization.
The molecular formula for Alogabat is C17H22N4O3, with a relative molecular mass of approximately 334.39 g/mol. The compound features multiple functional groups including an oxazole ring and a pyridazine moiety, which contribute to its pharmacological activity. The three-dimensional structure plays a vital role in its interaction with GABAA receptors, influencing its efficacy as a modulator .
Alogabat undergoes various chemical reactions typical of organic compounds. Key reactions include:
These reactions are critical in understanding how Alogabat behaves in biological systems and its metabolic pathways.
Alogabat's mechanism of action involves enhancing GABAA receptor activity, particularly targeting the α5 subtype which is implicated in cognitive processes and seizure management. By binding to these receptors, Alogabat is hypothesized to increase inhibitory neurotransmission in the brain, thereby potentially improving symptoms associated with Angelman Syndrome such as seizures and cognitive deficits . The ongoing clinical trials aim to elucidate this mechanism further by measuring changes in brain activity via electroencephalography.
Alogabat exhibits several notable physical properties:
These properties are essential for determining appropriate dosing forms and storage conditions during clinical trials.
Alogabat is primarily being investigated for its application in treating Angelman Syndrome. Clinical trials are underway to assess its pharmacokinetics and safety profile in children aged 5 to 17 years with deletion genotypes of Angelman Syndrome . The outcomes from these studies could pave the way for new therapeutic strategies not only for Angelman Syndrome but potentially for other neurodevelopmental disorders characterized by similar receptor dysfunctions.
Alogabat functions as a potent and selective positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors containing the α5 subunit. It enhances GABAergic signaling by binding to a distinct allosteric site on the α5β3γ2 receptor complex, thereby increasing the receptor’s affinity for GABA and potentiating chloride ion (Cl⁻) influx. This modulation occurs without directly activating the receptor; instead, Alogabat stabilizes the receptor’s open conformation upon GABA binding, prolonging the duration of Cl⁻ channel opening. Electrophysiological studies in hippocampal slices demonstrate that Alogabat significantly lowers the half-maximal effective concentration (EC₅₀) of GABA, effectively amplifying inhibitory postsynaptic currents even at low endogenous GABA concentrations. This mechanism restores inhibitory tone in neuronal circuits characterized by GABAergic hypofunction, such as those observed in neurodevelopmental disorders [1] [7].
Table 1: Electrophysiological Effects of Alogabat on α5β3γ2 GABAA Receptors
Parameter | Control (GABA Alone) | GABA + Alogabat | Change |
---|---|---|---|
GABA EC₅₀ (μM) | 12.3 ± 1.5 | 3.1 ± 0.8 | ↓ 75% |
Mean Channel Open Time (ms) | 2.8 ± 0.3 | 5.6 ± 0.6 | ↑ 100% |
Peak Cl⁻ Current (pA) | 320 ± 45 | 650 ± 72 | ↑ 103% |
Data derived from in vitro electrophysiology assays using recombinant human α5β3γ2 receptors [1].
Alogabat exhibits exceptional selectivity for GABAA receptors incorporating the α5 subunit. Radioligand binding assays reveal a binding affinity (Kᵢ) of 1.8 nM for α5β3γ2 receptors, compared to >1,000 nM for receptors containing α1, α2, α3, or α6 subunits. This >500-fold selectivity arises from specific molecular interactions with residues unique to the α5 subunit’s extracellular domain. Key residues include:
Cryogenic electron microscopy (cryo-EM) analyses confirm that Alogabat occupies the classical benzodiazepine binding pocket at the α5/γ2 subunit interface. Unlike non-selective PAMs like diazepam, Alogabat avoids transmembrane domain (TMD) binding sites at β/α interfaces, which are associated with sedative and cognitive side effects. Additionally, autoradiography studies using a selective GABAA-α5 tracer demonstrate dose-dependent receptor occupancy (RO), confirming target engagement in vivo [1] [5] [7].
Table 2: Binding Affinity of Alogabat Across GABAA Receptor Subtypes
Receptor Subtype | Kᵢ (nM) | Relative Affinity |
---|---|---|
α5β3γ2 | 1.8 ± 0.3 | 1.0 (Reference) |
α1β2γ2 | >1,000 | >555-fold lower |
α2β2γ2 | 850 ± 110 | 472-fold lower |
α3β3γ2 | >1,000 | >555-fold lower |
Data generated via competitive displacement assays using [³H]flumazenil [1] [5].
Alogabat’s pharmacological profile diverges significantly from classical GABAA PAMs in three key aspects:
Functional Consequences in Refractory States:Prolonged neuronal hyperactivity (e.g., status epilepticus) triggers internalization of synaptic GABAA receptors, diminishing benzodiazepine efficacy. Alogabat retains potency in such contexts due to its high affinity for residual α5 receptors. Similarly, neurosteroids like pregnanolone remain effective against benzodiazepine-resistant seizures by targeting extrasynaptic δ-GABAA receptors and modulating tonic inhibition [2] [6].
Cognitive Side Effect Profile:Classical benzodiazepines impair cognition at therapeutic doses due to α1 and α5 modulation. In contrast, Alogabat exhibits a wider therapeutic window: rodent studies show no cognitive deficits at receptor occupancies ≤88%, whereas higher occupancies (>90%) reduce selectivity and induce mild impairment. Neurosteroids variably affect cognition; allopregnanolone enhances neuroplasticity at low doses but causes sedation at high concentrations [1] [7] [9].
Table 3: Pharmacological Comparison of Alogabat with Classical GABAA PAMs
Property | Alogabat | Diazepam (Benzodiazepine) | Allopregnanolone (Neurosteroid) |
---|---|---|---|
Primary Binding Site | α5/γ2 ECD | Pan-α/γ2 ECD | Transmembrane domain |
Subunit Selectivity | α5-exclusive | Low (α1,α2,α3,α5) | None (synaptic/extrasynaptic) |
Efficacy in Refractory Seizures | High (via α5 retention) | Low (receptor internalization) | High (δ subunit targeting) |
Cognition Impairment Threshold | >88% RO | 60-70% RO | Dose-dependent (biphasic) |
ECD = Extracellular Domain; RO = Receptor Occupancy [1] [2] [6].
Alogabat’s unique mechanism thus combines precision targeting with retained efficacy in pathological hyperactivity states, positioning it as a promising therapeutic for disorders rooted in GABAergic hypofunction.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0